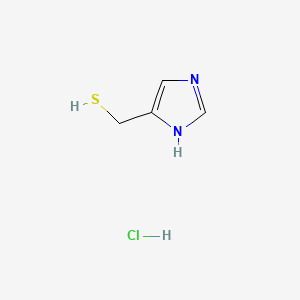

1H-Imidazole-5-methanethiol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Imidazole-5-methanethiol hydrochloride, also known as MMTS, is a chemical compound commonly used in scientific research. It is a derivative of imidazole, which is a heterocyclic organic compound containing nitrogen. MMTS is a thiol reagent that is used to modify proteins and peptides by reacting with cysteine residues. This modification can be used to study the structure, function, and interactions of proteins in various biological systems.

Applications De Recherche Scientifique

Synthesis and Molecular Frameworks

"1H-Imidazole-5-methanethiol hydrochloride" derivatives have been utilized in the synthesis of complex molecular frameworks, such as multifunctional mononuclear complexes exhibiting slow magnetic relaxation and photochromic behavior (Deng-Ke Cao et al., 2015). These complexes show distinct magnetic behaviors and photochromism upon irradiation, indicating their potential in advanced material applications.

Catalysis and Chemical Reactions

In catalytic processes, derivatives of "1H-Imidazole-5-methanethiol hydrochloride" have been shown to participate in C-H activation reactions. The chemical and thermal stability of N-heterocyclic ionic liquids derived from imidazole compounds in such reactions highlight their utility in activating methane to methanol conversion, showcasing their potential in energy and environmental applications (Guanyi Chen et al., 2014).

Corrosion Inhibition

Imidazole derivatives, closely related to "1H-Imidazole-5-methanethiol hydrochloride," have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. These compounds exhibit high resistance and act as mixed-type inhibitors, contributing to the protection of industrial materials (M. Ouakki et al., 2019).

Antimicrobial and Anticancer Activities

Research into the biological activities of "1H-Imidazole-5-methanethiol hydrochloride" derivatives has uncovered their potential in medical applications. For instance, certain bis-imidazole compounds linked by amido sulfonamido methane have shown excellent antimicrobial activity and potent effects against cancer cell lines, including lung, colon, and prostate cancers (C. Premakumari et al., 2014).

Luminescence and Magnetism in Metal-Organic Frameworks (MOFs)

A terthiophene-based imidazole luminophore, related to "1H-Imidazole-5-methanethiol hydrochloride," has been used to synthesize a MOF with unique luminescence and magnetic properties. The MOF features a linear Mn3 secondary building unit and showcases ligand-based emission alongside metal-based magnetic behaviors, underscoring its potential in sensor and display technologies (Weiran Wang et al., 2021).

Propriétés

IUPAC Name |

1H-imidazol-5-ylmethanethiol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c7-2-4-1-5-3-6-4;/h1,3,7H,2H2,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSMSLFELAFDEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CS.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-5-methanethiol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)

![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B598390.png)